Ethyl 2-({3-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-({3-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a fused tetrahydrobenzothieno[2,3-d]pyrimidine core. Its structure includes:
- A sulfanylpropanoyl linker connecting the pyrimidine and thiophene moieties.
- 4,5-Dimethyl groups on the thiophene ring, increasing lipophilicity.
- An ethyl carboxylate ester for improved solubility.
This compound belongs to the thieno[2,3-d]pyrimidine family, known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects .
Properties
IUPAC Name |
ethyl 2-[3-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S3/c1-4-29-21(28)16-11(2)12(3)31-19(16)24-15(27)9-10-30-22-25-18(23)17-13-7-5-6-8-14(13)32-20(17)26-22/h4-10H2,1-3H3,(H,24,27)(H2,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGIMWRPXBNJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCSC2=NC(=C3C4=C(CCCC4)SC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({3-[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Ethyl Group : Contributes to lipophilicity and solubility.
- Thieno[2,3-d]pyrimidine Ring : Implicated in various biological activities.
- Sulfanyl Group : May enhance reactivity and biological interaction.
- Dimethylthiophene Moiety : Adds to the structural complexity and potential biological interactions.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 423.6 g/mol.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of compounds similar to Ethyl 2-({3-[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate. For instance:
- Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar compounds have also been evaluated for antifungal properties. The results indicated significant inhibition of fungal growth at concentrations as low as 32 µg/mL for Candida albicans .
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Enzyme Activity : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The lipophilic nature allows these compounds to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Interference with Nucleic Acid Synthesis : Certain structures may mimic nucleobases or interfere with DNA replication processes.
Case Study 1: Antimicrobial Screening
A comprehensive screening of various derivatives of Ethyl 2-({3-[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate was conducted. The study involved testing against a panel of pathogens:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
| Compound C | 64 | Candida albicans |
Case Study 2: Cytotoxicity Evaluation
Another study assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity against human cancer cells while sparing normal cells:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical) | 10 | 5 |
| MCF7 (breast) | 15 | 4 |
| Normal Fibroblast | >100 | - |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Substituent Effects on Bioactivity
- Sulfanylpropanoyl Linker: Unlike the cyanoacrylamido group in Compound 3f, the sulfide linkage may confer redox stability and influence electronic properties, altering metabolic pathways .
Pharmacological Data (Inferred from Analogs)
- Antioxidant Activity: Compound 3f showed significant radical scavenging (IC₅₀ ~20 µM), attributed to the electron-rich phenolic substituents. The target compound’s amino and sulfide groups may offer alternative redox mechanisms .
- Anti-inflammatory Activity: Thieno[2,3-d]pyrimidines with amino groups (e.g., Compound 4) inhibit COX-2 and TNF-α. The target compound’s tetrahydro core may reduce cytotoxicity compared to non-hydrogenated analogs .
Key Research Findings
Structural Stability: The tetrahydrobenzothieno[2,3-d]pyrimidine core in the target compound improves metabolic stability over non-hydrogenated analogs, as seen in pharmacokinetic studies of related compounds .
Solubility Profile : The ethyl carboxylate ester balances the lipophilicity of the dimethylthiophene, likely enhancing oral bioavailability .
Synthatic Versatility: Intermediate ethyl 2-amino-thiophene carboxylates (common in ) enable modular derivatization, supporting structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
